2-(2-Methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid
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Overview
Description
2-(2-Methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound features an imidazo[1,2-a]pyrazine core, which is known for its biological activity and potential applications in medicinal chemistry. The presence of the carboxylic acid group enhances its reactivity and potential for forming derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-(2-methylpropyl)pyrazine-3-carboxylic acid with suitable reagents under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the carboxylic acid group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylpropyl)pyrazine-3-carboxylic acid
- 2-Methoxy-3-(2-methylpropyl)pyrazine
- 2,5-Dimethyl-3-(1-methylpropyl)pyrazine
Uniqueness
2-(2-Methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is unique due to its imidazo[1,2-a]pyrazine core, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H17N3O2 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-7(2)5-8-10(11(15)16)14-4-3-12-6-9(14)13-8/h7,12H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
DPYQHVZKSRUYFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N2CCNCC2=N1)C(=O)O |
Origin of Product |
United States |
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